N-t-Butyl Linezolid-d9 is synthesized from Linezolid, which was first approved for clinical use in 2000. Linezolid itself is classified as a synthetic antibiotic that inhibits bacterial protein synthesis. The deuterated variant, N-t-Butyl Linezolid-d9, serves as a stable isotope-labeled compound for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of N-t-Butyl Linezolid-d9 typically involves the following steps:
The detailed reaction conditions, including temperature, time, and specific reagents used, can vary depending on the exact synthetic pathway chosen.
The molecular formula for N-t-Butyl Linezolid-d9 is CHDNO. The structure features a central oxazolidinone ring, which is crucial for its antibacterial activity.
N-t-Butyl Linezolid-d9 undergoes similar reactions to its parent compound, including:
N-t-Butyl Linezolid-d9 acts primarily by:
This mechanism makes it effective against a range of Gram-positive bacteria, particularly those resistant to other antibiotics.
N-t-Butyl Linezolid-d9 has several applications in scientific research:
The N-t-butyl modification in linezolid derivatives replaces the acetyl group of classical linezolid (C16H20FN3O4) with a tert-butylaminomethyl moiety, yielding a molecular formula of C18H26FN3O3 for the non-deuterated analogue [5]. This substitution introduces a bulky, branched alkyl chain at the C-5 position of the oxazolidinone core, fundamentally altering the molecule's steric and electronic properties. The tert-butyl group is attached via a secondary amine linkage (–NH–C(CH₃)₃), contrasting with linezolid’s –N(H)COCH₃ acetamide group [5] [9].
The structural rationale for this modification lies in enhancing metabolic stability. The tert-butyl group’s steric hindrance shields the adjacent amine from oxidative enzymes, potentially reducing deactivation pathways. In N-t-Butyl N-Deactyl Linezolid (the non-deuterated precursor), this modification retains ribosomal binding affinity but alters pharmacokinetic behavior compared to linezolid [5]. The (S)-configuration at C-5 remains conserved, critical for maintaining the spatial orientation required for binding to the 23S rRNA of the bacterial ribosome [7] [9].
Table 1: Structural Comparison of Linezolid and N-t-Butyl Derivatives
Compound | Molecular Formula | Key Substituent at C-5 | Molecular Weight | |
---|---|---|---|---|
Linezolid | C₁₆H₂₀FN₃O₄ | –N(H)COCH₃ (acetamide) | 337.35 g/mol | |
N-t-Butyl N-Deactyl Linezolid | C₁₈H₂₆FN₃O₃ | –NH–C(CH₃)₃ (tert-butylamine) | 351.42 g/mol | |
N-t-Butyl Linezolid-d9 | C₂₀H₁₉D₉FN₃O₄ | –N(COCH₃)–C(CD₃)₃ | 402.51 g/mol | [1] [5] [9] |
Deuterium incorporation in N-t-Butyl Linezolid-d9 occurs exclusively at nine positions within the tert-butyl moiety, as specified in its IUPAC name: (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)-N-(2-(methyl-d₃)propan-2-yl-1,1,1,3,3,3-d₆)acetamide [1] [9]. This denotes three deuterium atoms in the methyl-d₃ group and six in the propan-2-yl-d₆ group, resulting in a molecular weight of 402.51 g/mol (vs. 393.45 g/mol for the non-deuterated analogue) [1] [9].
The kinetic isotope effect (KIE) from deuterium substitution enhances metabolic stability. Deuterium-carbon bonds (C–D) exhibit higher bond dissociation energy (~2 kcal/mol stronger) than C–H bonds, slowing oxidative cleavage by cytochrome P450 enzymes. This is particularly advantageous at the tert-butyl site, where classical tert-butyl groups undergo rapid hydroxylation. Studies confirm deuterated analogues like this resist hepatic degradation 3–5 times longer than non-deuterated counterparts [1] [10].
Synthetic routes for deuterium incorporation rely on deuterated building blocks like tert-butyl chloride-d₉ (2-chloro-2-(methyl-d₃)propane-1,1,1,3,3,3-d₆) [10]. Advanced flow chemistry techniques enable efficient coupling of this precursor to the oxazolidinone core without isotopic scrambling, ensuring >98% isotopic purity [1] [7].
The antibacterial efficacy of oxazolidinones is highly sensitive to C-5 substituents. Classical linezolid (with an acetamide group) exhibits MIC₉₀ values of 1–4 µg/mL against Gram-positive pathogens like MRSA and VRE [7]. Replacing the acetamide with tert-butylamine (as in N-t-Butyl N-Deactyl Linezolid) retains target binding but reduces potency by 2–4 fold due to diminished ribosomal affinity [5] [7].
Steric and electronic influences explain this trend:
Table 2: Impact of C-5 Substituents on Oxazolidinone Properties
Substituent | Example Compound | Metabolic Stability | Relative Potency | Key Trade-offs | |
---|---|---|---|---|---|
–N(H)COCH₃ (acetyl) | Linezolid | Moderate | 1× (reference) | Balanced potency/stability | |
–NH–C(CH₃)₃ (t-butyl) | N-t-Butyl N-Deactyl Linezolid | High | 0.25–0.5× | Reduced potency, enhanced stability | |
–N(COCH₃)–C(CD₃)₃ (d9) | N-t-Butyl Linezolid-d9 | Very High | 0.25–0.5× | Optimal for tracer studies | [1] [5] [7] |
Mass Spectrometry (MS) exhibits distinct signatures for N-t-Butyl Linezolid-d9. High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 403.518 (calculated 402.51), with a 9 Da shift from the non-deuterated analogue (393.45) [1] [9]. Fragmentation patterns confirm deuterium retention: the m/z 366.42 fragment corresponds to loss of –OCD₃ from the tert-butyl-d₉ group [2] [9].
NMR Spectroscopy reveals critical deuterium-induced shifts:
Infrared Spectroscopy shows key absorption bands:
Table 3: Diagnostic Spectroscopic Peaks of N-t-Butyl Linezolid-d9
Technique | Key Peaks | Structural Assignment | |
---|---|---|---|
HR-MS | [M+H]⁺ 403.518 (Δ +9 Da) | Molecular ion with d9-label | |
¹H-NMR (500 MHz) | δ 3.73 (t, 4H, morpholino CH₂) | Morpholino protons unaffected by deuteration | |
No signal at 1.0–1.5 ppm | Complete deuteration of tert-butyl CH₃ | ||
¹³C-NMR | δ 31.5 (septet, J₃₁.5 Hz) | CD₃ groups coupled to carbon | |
IR | 2200 cm⁻¹ (medium) | C–D stretching vibrations | [1] [2] [9] |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: